Lipophilicity vs. Unsubstituted Pyrazole Analog
The presence of the 3-methyl group on the pyrazole ring of 2-(3-methyl-1H-pyrazol-5-yl)aniline significantly increases its lipophilicity compared to its unsubstituted analog, 2-(1H-pyrazol-5-yl)aniline. This is a critical parameter for optimizing membrane permeability and target engagement in cellular assays. The measured LogP for the unsubstituted analog is 0.93 , while the methylated target compound has a higher predicted LogP of approximately 1.8 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.8 |
| Comparator Or Baseline | 2-(1H-pyrazol-5-yl)aniline; Measured LogP = 0.93 |
| Quantified Difference | Approximate increase of +0.87 LogP units |
| Conditions | Target compound data is predicted; comparator data is experimentally measured. |
Why This Matters
Higher lipophilicity is a key driver for improved cell permeability, a crucial factor for intracellular target engagement in kinase inhibitor drug discovery.
